

An In-depth Technical Guide to Piperazine Derivatives in Research

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Compound of Interest

Compound Name: *Tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate*

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For Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold, a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions, is a cornerstone in modern medicinal chemistry. Its structural simplicity, coupled with the ease of substitution at the nitrogen atoms, provides a versatile platform for the development of a vast array of therapeutic agents. This guide delves into the core aspects of piperazine derivatives, offering a technical overview of their synthesis, physicochemical properties, and diverse applications in research, with a particular focus on their roles as anticancer, antimicrobial, and antipsychotic agents.

Physicochemical Properties and Synthesis

Piperazine derivatives are prized for their favorable physicochemical properties, which often translate to improved pharmacokinetic profiles in drug candidates. The two nitrogen atoms in the piperazine ring can be readily functionalized, allowing for the fine-tuning of properties such as solubility, lipophilicity, and basicity. This adaptability makes the piperazine moiety a "privileged structure" in drug design.

General Synthesis of N-Aryl Piperazines

A common method for the synthesis of N-aryl piperazines involves the reaction of an aniline with bis(2-chloroethyl)amine hydrochloride.

Experimental Protocol:

- In a reaction vessel under a dry nitrogen atmosphere, combine the desired aniline (1 equivalent) and bis(2-chloroethyl)amine hydrochloride (1 equivalent).
- Add diethylene glycol monomethyl ether as a solvent.
- Heat the reaction mixture to 150°C for 6-12 hours.
- After cooling to room temperature, dissolve the mixture in methanol and precipitate the hydrochloride salt by adding diethyl ether.
- Filter the precipitate and wash with diethyl ether.
- To obtain the free amine, treat the HCl salt with an aqueous solution of sodium carbonate and extract with an organic solvent such as ethyl acetate.
- Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield the N-aryl piperazine. Further purification can be achieved by column chromatography if necessary.[\[1\]](#)

General Synthesis of 1,4-Disubstituted Piperazines

The synthesis of 1,4-disubstituted piperazines can be achieved through various methods, including the dimerization of N-substituted aziridines.

Experimental Protocol:

- Contact a basic N-substituted aziridine with sulfur dioxide.
- Introduce a catalytic amount of an iodide ion source (e.g., sodium iodide).
- The reaction proceeds under mild conditions to yield the 1,4-disubstituted piperazine.[\[2\]](#)

Therapeutic Applications and Quantitative Data

The versatility of the piperazine scaffold has led to its incorporation into a wide range of clinically used drugs and investigational compounds. The following sections highlight key

therapeutic areas and provide quantitative data on the activity of selected piperazine derivatives.

Anticancer Activity

Piperazine derivatives have demonstrated significant potential as anticancer agents, with mechanisms of action that often involve the inhibition of key signaling pathways in cancer cells, such as those mediated by receptor tyrosine kinases (RTKs) and G-protein coupled receptors (GPCRs).

Table 1: Anticancer Activity of Selected Piperazine Derivatives

Compound ID	Cancer Cell Line	Cancer Type	Activity (IC50/GI50 in μ M)	Reference
Vindoline-piperazine conjugate 23	MDA-MB-468	Breast	1.00	[3] [4]
Vindoline-piperazine conjugate 25	HOP-92	Non-small cell lung	1.35	[3] [4]
Thiouracil amide derivative	MCF7	Breast	18.23 - 100	[5]
1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl) piperazine derivative	MCF7, BT20, T47D, CAMA-1	Breast	0.31 - 120.52	[5]
Phenylpiperazine derivative 3p	A549	Lung	Nanomolar range	[6]
SL10 (phenyl-piperazine group)	-	-	0.0127	[7]
SL35 (pyrimidinyl-piperazine group)	-	-	0.0217	[7]
SL14 (fluorophenyl-piperazine group)	-	-	0.0576	[7]

Antimicrobial Activity

The emergence of antimicrobial resistance has spurred the development of new therapeutic agents, and piperazine derivatives have shown promise in this area. Their activity has been demonstrated against a range of bacterial and fungal pathogens.

Table 2: Antimicrobial Activity of Selected Piperazine Derivatives

Compound/Derivative	Microorganism	Activity (MIC in $\mu\text{g/mL}$)	Reference
Chalcone containing piperazine moiety	Candida albicans	2.22	[8]
Sparfloxacin and Gatifloxacin derivatives	Gram-positive bacteria	1-5	[8]
Compound 4	Staphylococcus aureus	16	[9]
Compound 6c	Staphylococcus aureus	16	[9]
Compound 6d	Staphylococcus aureus	16	[9]
Compound 6d	Bacillus subtilis	16	[9]
Compound 7b	Bacillus subtilis	16	[9]
Compound 6c	Escherichia coli	8	[9]
Compound 308	MRSA	2	[10]
Compound 327	MRSA	2	[10]
Compound 328	MRSA	2	[10]
Compound 336	MRSA	8	[10]

Antipsychotic Activity

Many atypical antipsychotic drugs incorporate a piperazine moiety, which often contributes to their unique receptor binding profiles, particularly at dopamine and serotonin receptors. This can lead to improved efficacy against the negative symptoms of schizophrenia and a reduced incidence of extrapyramidal side effects.

Table 3: Receptor Binding Affinity of Selected Antipsychotic Piperazine Derivatives

Antipsychotic	Dopamine (D2) Blockade	Histamine (H1) Blockade	Alpha1 Blockade	Muscarinic (M1) Blockade	Reference
Aripiprazole	++++	++	++	-	[11]
Asenapine	+++	+++	+++	+	[11]
Brexipiprazole	+++	++	+++	-	[11]
Cariprazine	++++	++	++	-	[11]
Clozapine	+	++++	++++	++++	[11]
Iloperidone	+++	++	+++	-	[11]
Lurasidone	+++	-	++	-	[11]
Olanzapine	++	+++	+	+++	[11]
Paliperidone	+++	+	+++	-	[11]
Quetiapine	+	+++	+++	+	[11]
Risperidone	+++	+	+++	-	[11]
Ziprasidone	+++	+	+	-	[11]

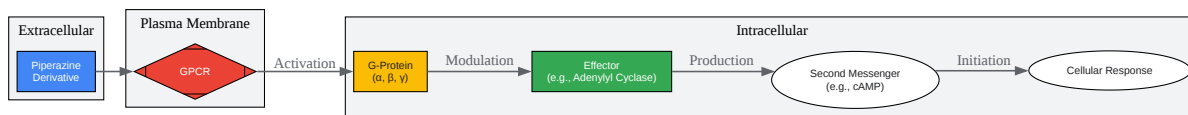
Binding affinity is represented qualitatively: + (weak) to ++++ (strong)

Signaling Pathways and Experimental Workflows

The biological activity of piperazine derivatives is often mediated through their interaction with specific signaling pathways. Understanding these pathways and the experimental workflows used to study them is crucial for drug development.

G-Protein Coupled Receptor (GPCR) Signaling

Many piperazine derivatives, particularly those with antipsychotic and other CNS activities, target GPCRs. These receptors are involved in a wide array of physiological processes.

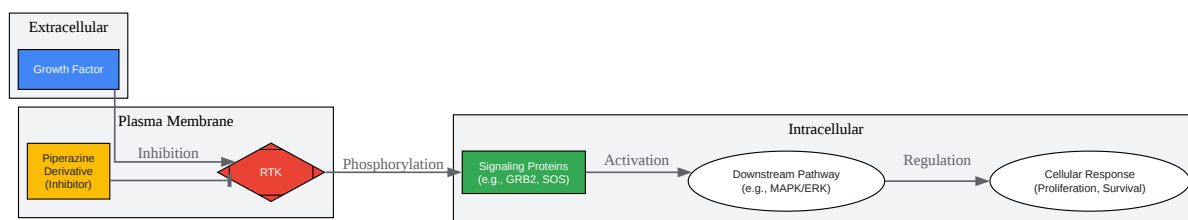


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Caption: G-Protein Coupled Receptor (GPCR) signaling pathway activated by a piperazine derivative.

Receptor Tyrosine Kinase (RTK) Signaling

Anticancer piperazine derivatives frequently target RTKs, which play a critical role in cell proliferation, differentiation, and survival.

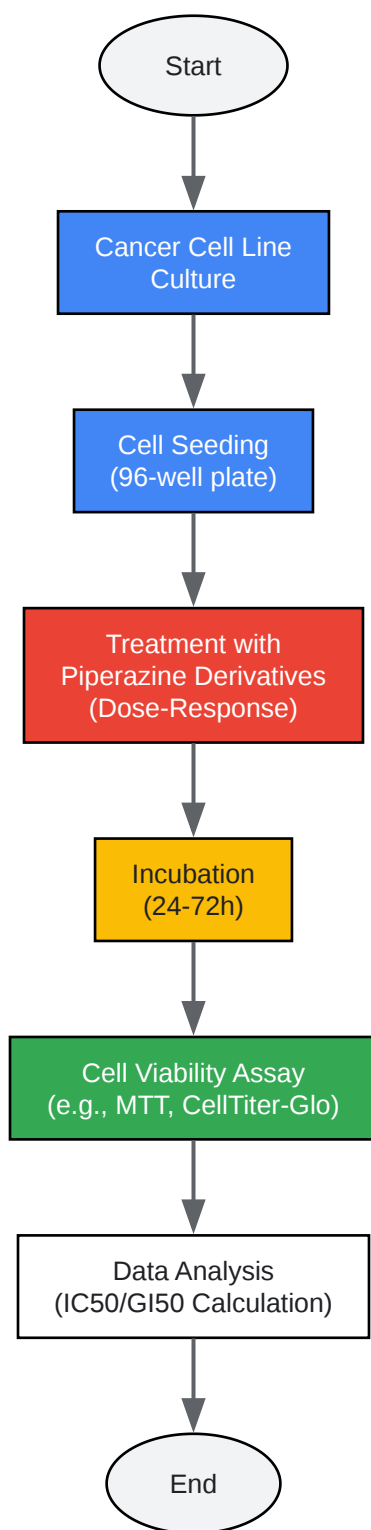


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Caption: Inhibition of Receptor Tyrosine Kinase (RTK) signaling by a piperazine derivative.

Experimental Workflow for In Vitro Anticancer Drug Screening

The evaluation of novel piperazine derivatives as potential anticancer agents typically follows a standardized in vitro screening workflow.



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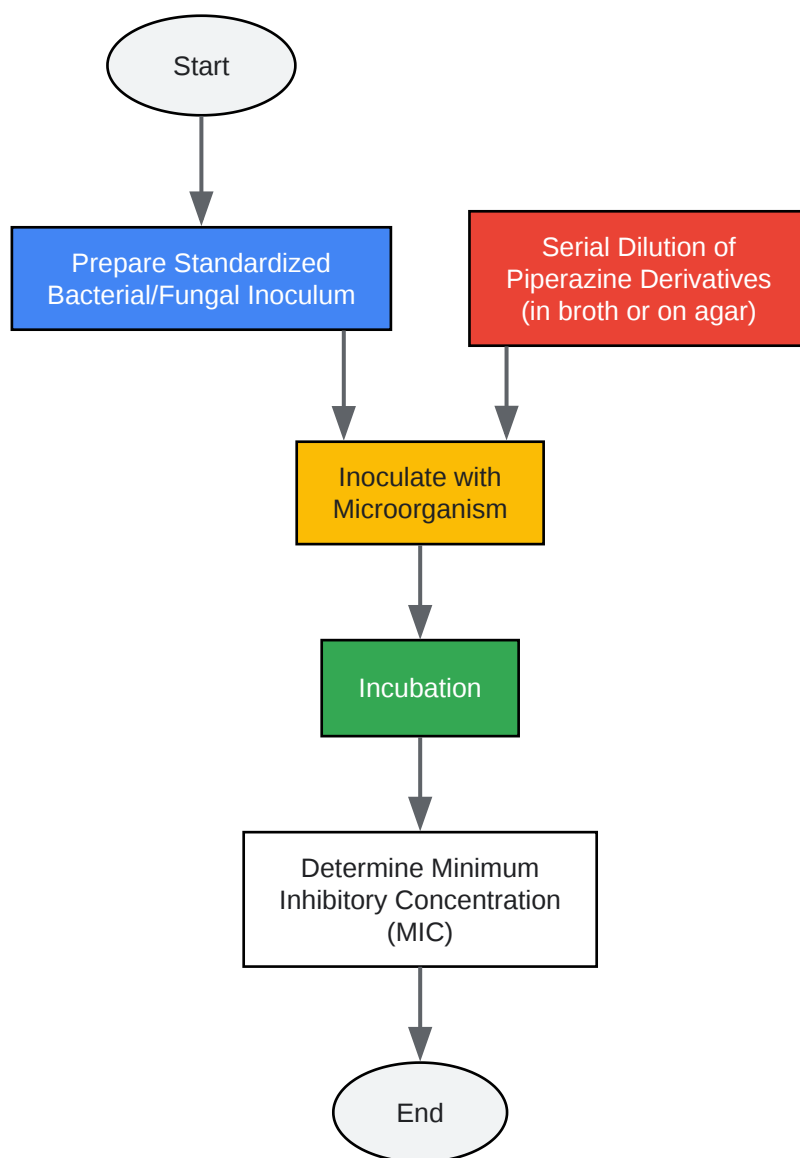
Caption: General experimental workflow for in vitro anticancer drug screening.

Experimental Protocol for MTT Assay:

- **Cell Seeding:** Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
- **Drug Treatment:** Treat the cells with a range of concentrations of the piperazine derivative and incubate for a specified period (e.g., 48-72 hours).
- **MTT Addition:** Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
- **Formazan Solubilization:** Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
- **Absorbance Reading:** Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- **IC50 Calculation:** Calculate the half-maximal inhibitory concentration (IC50) value from the dose-response curve.[\[12\]](#)

Experimental Workflow for Antimicrobial Susceptibility Testing

Determining the minimum inhibitory concentration (MIC) is a fundamental method for assessing the antimicrobial activity of new compounds.



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Caption: Workflow for antimicrobial susceptibility testing to determine the MIC.

Experimental Protocol for Broth Microdilution:

- Prepare Drug Dilutions: Perform serial twofold dilutions of the piperazine derivative in a 96-well microtiter plate containing broth medium.
- Prepare Inoculum: Prepare a standardized suspension of the test microorganism.
- Inoculate Plate: Add the microbial inoculum to each well of the microtiter plate.

- Incubate: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
- Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[13][14]

Conclusion

Piperazine and its derivatives continue to be a rich source of inspiration for the discovery and development of new therapeutic agents. Their synthetic tractability and favorable physicochemical properties make them an attractive scaffold for medicinal chemists. The diverse biological activities exhibited by this class of compounds, including potent anticancer, antimicrobial, and antipsychotic effects, underscore their importance in modern drug research. This guide has provided a foundational overview of the key aspects of piperazine derivatives, from their synthesis and biological evaluation to their mechanisms of action. Further exploration of the vast chemical space accessible through piperazine derivatization is certain to yield novel and effective therapies for a wide range of diseases.

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